1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
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Overview
Description
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a unique combination of a pyrrolidine ring, a cyclopropyl group, and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one typically involves multi-step organic reactionsThe triazole moiety is then incorporated through a cycloaddition reaction, often facilitated by copper catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions: 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors, which can modulate the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.
Uniqueness: 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a triazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole-containing compounds .
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c14-12-7-17(6-11(12)10-3-4-10)13(19)2-1-5-18-9-15-8-16-18/h8-12H,1-7,14H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCXIBBXBFSEQK-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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